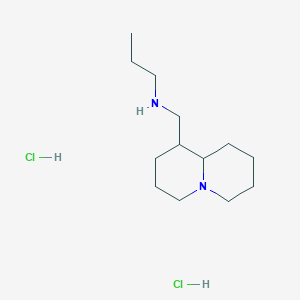

![molecular formula C5H4ClN5 B1458521 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1454653-85-0](/img/structure/B1458521.png)

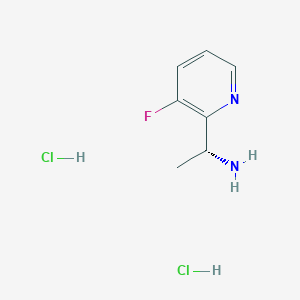

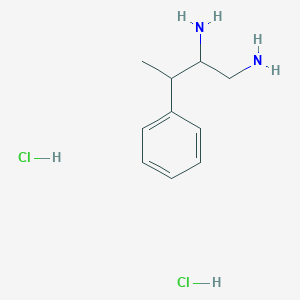

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Übersicht

Beschreibung

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a chemical compound with the empirical formula C5H4ClN5 . It is a solid substance .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine belongs, can be achieved through various methods . One approach involves the annulation of a pyrimidine moiety to a triazole ring, while another involves the annulation of a triazole fragment to a pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be represented by the SMILES stringClc1nccc2ncnn12 . The InChI representation is 1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H . Physical And Chemical Properties Analysis

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a solid substance . Its molecular weight is 169.57 .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Pathways

The development of novel synthetic pathways for 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine and its derivatives has been a significant area of research. A study detailed a facile synthesis method through oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives, which allowed for the easy production of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine, among other related compounds. This method was optimized for various halogenated pyrazines, expanding the scope of accessible derivatives for further application in scientific research (Li et al., 2019).

Antimicrobial Applications

Another significant area of research has been the exploration of antimicrobial activities of derivatives of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine. For instance, the synthesis and characterization of novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties demonstrated promising antimicrobial activities against various bacterial strains when compared to standard drugs like Chloramphenicol (Idrees et al., 2019).

Heterocyclic Compound Synthesis

Research has also focused on the acylation of heteroaromatic amines to synthesize new classes of heterocyclic compounds, including 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. Such compounds are synthesized via cyanoacetylation reactions followed by cyclization, demonstrating the versatility of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine in heterocyclic chemistry (Ibrahim et al., 2011).

Agricultural Applications

In the agricultural sector, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, derived from 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating potential use in weed control strategies (Moran, 2003).

Safety And Hazards

The safety information available indicates that 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine may cause skin sensitization . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if skin irritation or rash occurs .

Eigenschaften

IUPAC Name |

5-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-3-1-8-2-4-9-5(7)10-11(3)4/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZGFYCINZXWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC(=N2)N)C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1458456.png)

![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)